Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
CAS No.: 857284-20-9
Cat. No.: VC2027775
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857284-20-9 |
|---|---|
| Molecular Formula | C15H23N3O3 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 |
| Standard InChI Key | QKCHWJYIPFBVRD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |
Introduction
Chemical Identity and Properties
Basic Identification Information
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is identified by the CAS registry number 857284-20-9. It has gained prominence in chemical research due to its unique structural features and versatile reactivity profile . The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 857284-20-9 |
| Molecular Formula | C₁₅H₂₃N₃O₃ |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |
| PubChem CID | 7537576 |
| MDL Number | MFCD08060526 |
| InChI Key | QKCHWJYIPFBVRD-UHFFFAOYSA-N |
| DSSTox Substance ID | DTXSID10428751 |
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is essential for both research and practical applications. The following table summarizes key physical and chemical characteristics :
| Property | Value |
|---|---|
| Physical State | Solid |
| Vapor Pressure | 7.79E-10 mmHg at 25°C |
| TPSA (Topological Polar Surface Area) | 65.9 |
| LogP | 1.631 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| Purity (Commercial) | ≥97-98% |
Structural Characteristics
The compound features a complex structure integrating multiple functional groups with distinct reactivity patterns :
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A piperazine ring protected by a tert-butyloxycarbonyl (Boc) group
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A pyridine ring attached at the 2-position to the piperazine
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A hydroxymethyl group at the 5-position of the pyridine ring
This distinctive structural arrangement contributes to the compound's utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Applications and Research Uses
Pharmaceutical Development
The compound serves as a valuable intermediate in medicinal chemistry due to several advantageous features:
In pharmaceutical research, this compound and its derivatives are investigated for various therapeutic applications, leveraging the bioactive potential of both the pyridine and piperazine structural elements.
Organic Synthesis
In synthetic organic chemistry, tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate functions as an important building block :
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The tert-butyl carbamate (Boc) group serves as a protecting group for the piperazine nitrogen
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This protection allows chemists to perform selective reactions at other parts of the molecule
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The hydroxymethyl functionality provides a handle for further chemical modifications
The compound is particularly valuable in diversity-oriented synthesis approaches aimed at creating libraries of structurally related compounds for screening in drug discovery programs.
Chemical Behavior and Reactivity
The reactivity of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is determined by its functional groups:
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The Boc-protected piperazine exhibits selective reactivity:
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The protected nitrogen is unreactive under most conditions
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The unprotected nitrogen can participate in substitution reactions
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The hydroxymethyl group can undergo various transformations:
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Oxidation to aldehyde or carboxylic acid derivatives
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Conversion to halides or other leaving groups for further substitution
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Participation in esterification or etherification reactions
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The pyridine ring contributes to the compound's reactivity through:
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Basic nitrogen that can coordinate with metals or participate in hydrogen bonding
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Electrophilic positions susceptible to nucleophilic attack
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Additionally, compounds with similar tert-butyl esters can undergo hydrolysis under acidic or basic conditions to yield their corresponding carboxylic acids, providing another avenue for structural modification.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" .
Related Compounds and Structural Analogues
Several structurally related compounds have been identified and studied, providing insight into structure-activity relationships and potential applications :
| Compound | CAS Number | Difference from Parent Compound |
|---|---|---|
| tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate | Not specified | Contains an additional methyl group at the 3-position of the pyridine ring |
| tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 | Contains an amino group instead of hydroxymethyl at the 5-position of the pyridine ring |
| tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | 77279-24-4 | Different structure with a hydroxyethyl group attached to the piperazine instead of a pyridine ring |
These related compounds demonstrate the structural diversity possible within this chemical family and highlight the potential for developing compounds with tailored properties for specific applications .
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